4-Hydroxy-3-nitrophenylacetic acid
Overview
Description
4-Hydroxy-3-nitrophenylacetic acid is a compound that has been studied in various contexts, including its role as a biomarker for nitroxidative stress, its toxicity, and its interactions with antibodies. It is a product of the conversion of 4-hydroxyphenylacetic acid under certain conditions and has been identified in human urine samples . The compound has also been the subject of toxicological studies due to its presence as a residue in food, with various levels of acute and subacute toxicity observed in different species . Additionally, the compound has been used in the study of antibody interactions, where it has been complexed with monoclonal antibodies for crystallization and X-ray diffraction studies .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-nitrophenylacetic acid can occur through the conversion of 4-hydroxyphenylacetic acid under specific conditions. This conversion has been observed in human urine in the presence of nitrate and nitrite salts at low pH, leading to a significant increase in the levels of 4-Hydroxy-3-nitrophenylacetic acid . Furthermore, the compound has been synthesized as a picolyl ester from an active polyester intermediate for use in peptide syntheses, indicating its utility in the preparation of protected amino acid active esters .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrophenylacetic acid has been analyzed through crystallization and X-ray diffraction studies. The Fab fragment of an anti-4-Hydroxy-3-nitrophenylacetic acid monoclonal antibody has been crystallized with the compound, providing insights into the molecular interactions and conformation . Additionally, a monoclinic polymorph of a related compound, 2-(4-nitrophenyl)acetic acid, has been studied, revealing differences in molecular conformation and intermolecular contacts compared to other polymorphs .
Chemical Reactions Analysis
The chemical reactivity of 4-Hydroxy-3-nitrophenylacetic acid and related compounds has been explored in various studies. Nitration reactions involving 4-hydroxyphenylacetic acid have been observed in the human oral cavity, particularly under acidic conditions where the formation of 4-Hydroxy-3-nitrophenylacetic acid is enhanced . Additionally, 4-nitrophenylacetic acid has been shown to undergo redox-type dimerization in basic solution, leading to the formation of dimeric redox products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-nitrophenylacetic acid have been characterized in the context of its use as a sorbent in analytical methods. A molecularly imprinted polymer (MIP) imprinted by 4-hydroxyphenylacetic acid showed high specificity and selectivity for 4-Hydroxy-3-nitrophenylacetic acid. The physicochemical characterization of the MIP revealed a specific surface area and the presence of nitrogen atoms, confirming the structure of the monomer residue within the material . The toxicity studies also provide data on the physical effects of the compound on growth, feed utilization, and hematology in animals .
Scientific Research Applications
1. Molecularly Imprinted Polymer Development
- Application : 4-Hydroxy-3-nitrophenylacetic acid has been utilized in the development of molecularly imprinted polymers (MIPs). These MIPs are designed for selective sorption and analysis of nitroxidative stress products in biological samples, such as human urine. The study focused on the conversion of 4-hydroxyphenylacetic acid to 4-hydroxy-3-nitrophenylacetic acid under analytical process conditions (Janczura et al., 2021).
2. Antibody-Derived Targeting Agent
- Application : A single-chain antibody reactive against 4-hydroxy-3-nitrophenylacetic acid was developed for use in a novel two-step targeting strategy for mammalian cells in vitro. This application highlights the potential of 4-hydroxy-3-nitrophenylacetic acid in targeted delivery of drugs or other therapeutic agents (Spooner et al., 2009).
3. Nitration Studies in Human Oral Cavity
- Application : Research has shown that 4-hydroxyphenylacetic acid can be nitrated to 4-hydroxy-3-nitrophenylacetic acid in the human oral cavity, particularly under acidic conditions. This nitration process is influenced by the concentration of nitrite and antioxidants in saliva, offering insights into biochemical reactions within the oral environment (Takahama et al., 2009).
4. Insight into Sorption Properties
- Application : The sorption properties and microstructure of pores in imprinted polymers for 4-hydroxy-3-nitrophenylacetic acid have been extensively studied. These insights are valuable for the development of specific sorbents for biomarkers in pathophysiological states (Janczura et al., 2020).
5. Environmental Contaminant Degradation
- Application : 4-Hydroxy-3-nitrophenylacetic acid and its derivatives have been studied in the context of environmental contaminant degradation. Specifically, research into the degradation gene cluster in Rhodococcus opacus provides insights into the biodegradation of environmental pollutants (Kitagawa et al., 2004).
Safety And Hazards
Future Directions
4-Hydroxy-3-nitrophenylacetic acid has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid . It has also been used in the exploration of specific imprinted sorbent for 4-hydroxy-3-nitrophenylacetic acid, an indicator of 3-nitrotyrosine, a biomarker of pathophysiological states .
properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrophenylacetic acid | |
CAS RN |
10463-20-4 | |
Record name | 4-Hydroxy-3-nitrophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hydroxy-3-nitrophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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